![molecular formula C19H17N5O2 B2392146 2-(1-乙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)-N-苯乙酰胺 CAS No. 1358275-20-3](/img/structure/B2392146.png)

2-(1-乙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

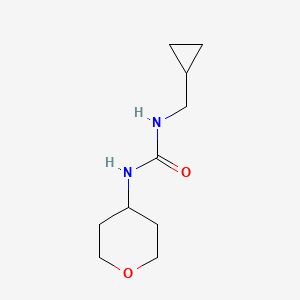

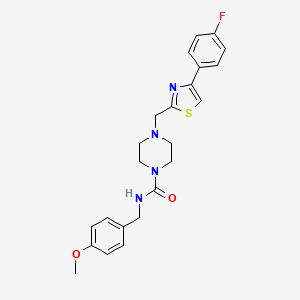

The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of triazoloquinoxaline . It’s a part of a series of new triazoloquinoxaline-based derivatives designed and synthesized as VEGFR-2 inhibitors . These compounds have been evaluated for their in vitro cytotoxic activities against two human cancer cell lines (MCF-7 and HepG2) .

Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign was performed at both the endocyclic amide nitrogen and the ester functionality .Molecular Structure Analysis

The molecular formula of the compound is C19H16ClN5O2 . It has an average mass of 381.816 Da and a monoisotopic mass of 381.099243 Da .Chemical Reactions Analysis

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . The medicinal chemistry applications of these compounds are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, an index of refraction of 1.713, and a molar refractivity of 103.1±0.5 cm3 . It has 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .科学研究应用

合成和方法学进展

- 通过 DCC 偶联和叠氮化物偶联方法涉及反应合成了 2-[2-(4-苯基[1,2,4]三唑-[4,3-a]喹喔啉-1-基硫代)乙酰氨基]烷酸甲酯及其 N-区域异构类似物,展示了三唑并喹喔啉部分在构建氨基酸衍生物中的多功能性。这项研究重点介绍了生成具有潜在生物活性的复杂分子结构的方法学进展 (Fathalla, 2015)。

- 通过 Ugi 四组分反应和铜催化的串联反应,对 2-(4-氧代[1,2,3]三唑并[1,5-a]喹喔啉-5(4H)-基)乙酰胺衍生物进行了多样化的合成,展示了一种方法,可快速获得结构多变且复杂的稠合三环支架。这项研究对于开发具有增强药理特性的新分子至关重要 (An 等,2017)。

潜在药理活性

- 作为新型选择性 AMPA 受体拮抗剂,合成了 7-氯-4,5-二氢-4-氧代-8-(1,2,4-三唑-4-基)-1,2,4-三唑并[1,5-a]喹喔啉-2-羧酸类似物,并对其进行了生物学评估,探讨了 TQX 衍生物的构效关系。这项研究有助于了解三唑并喹喔啉衍生物如何与 AMPA 受体相互作用,为开发新的治疗剂指明了方向 (Catarzi 等,2004)。

- 1,2,4-三唑并[1,5-a]喹喔啉作为设计选择性人 A3 腺苷受体拮抗剂的多功能工具的研究表明,某些衍生物可以是有效且选择性的拮抗剂。这突出了三唑并喹喔啉衍生物在开发针对人 A3 腺苷受体介导的疾病的靶向疗法中的潜力 (Catarzi 等,2005)。

作用机制

Target of Action

The primary target of the compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the process of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with DNA affects the cell replication pathway . By intercalating into the DNA, the compound disrupts the normal replication process. This disruption can lead to errors in the replication process, triggering cell death or apoptosis . This is particularly effective against cancer cells, which are characterized by rapid and uncontrolled cell division .

Pharmacokinetics

The compound’s potent dna intercalation activity suggests it may have good cellular uptake

Result of Action

The result of the compound’s action is the inhibition of cell replication, leading to cell death . This is particularly effective against cancer cells, which rely on rapid and uncontrolled cell division for their growth . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .

未来方向

The triazoloquinoxaline scaffold is considered a versatile moiety for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially ecofriendly synthetic protocols . Further optimization of the compound for its activity on different bacterial species and fungal strains could also be a future direction .

属性

IUPAC Name |

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYVATKRVCSAFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)

![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)

![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)